

lactose octaacetate as an important intermediate in synthetic carbohydrate chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lactose octaacetate

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Lactose Octaacetate: A Keystone Intermediate in Synthetic Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, the fully acetylated form of lactose, serves as a crucial and versatile intermediate in the complex field of synthetic carbohydrate chemistry. Its stability, coupled with the strategic placement of acetyl protecting groups, makes it an ideal starting material for the synthesis of a wide array of biologically significant oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **lactose octaacetate**, complete with detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Physicochemical Properties and Spectroscopic Data

Lactose octaacetate is a white crystalline solid that is soluble in various organic solvents, including dichloromethane, chloroform, and dimethylformamide. The acetyl groups render the molecule significantly more hydrophobic than its parent disaccharide, lactose, facilitating its use in a broad range of organic reactions.

Table 1: Physicochemical Properties of **Lactose Octaacetate**

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[1]
Molecular Weight	678.59 g/mol	[1]
Melting Point	75-78 °C (α/β mixture)	[1]
Appearance	White solid	[2]
Storage Temperature	2-8°C	[1]

Table 2: Spectroscopic Data for β-Lactose Octaacetate

Spectroscopy	Key Signals	Reference(s)
¹ H NMR (CDCl ₃)	δ 5.66 (d, 1H, J=8.5 Hz, H-1'), 5.40 (dd, 1H, H-4"), 5.26 (dd, 1H, H-2"), 5.05 (dd, 1H, H-2'), 5.02 (m, 1H, H-3"), 4.56 (d, 1H, J=8.0 Hz, H-1"), 2.15-1.95 (multiple s, 24H, 8 x OAc)	[3]
¹³ C NMR (CDCl ₃)	δ 170.4-168.9 (C=O), 101.1 (C-1"), 91.8 (C-1'), 76.2, 72.8, 71.8, 70.9, 70.7, 69.1, 66.7, 61.8, 60.8, 20.9-20.5 (CH ₃)	[3]

Synthesis of Lactose Octaacetate

The peracetylation of lactose is a fundamental reaction, achievable through several established methods. The choice of method often depends on the desired scale, reaction time, and available equipment.

Conventional Synthesis

A widely used method involves the use of acetic anhydride with a catalyst, such as sodium acetate or iodine, under thermal conditions.

Experimental Protocol: Conventional Synthesis of **Lactose Octaacetate**[\[3\]](#)[\[4\]](#)

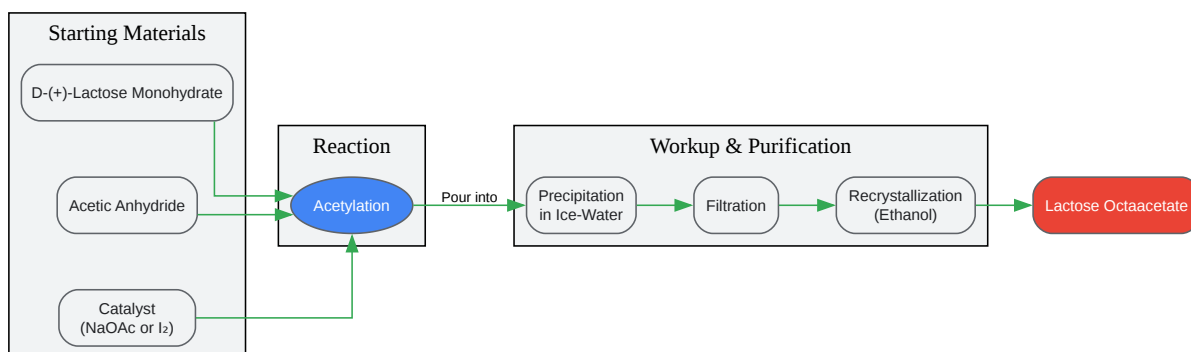
- Materials:
 - D-(+)-Lactose monohydrate (e.g., 20.0 g, 58.4 mmol)
 - Acetic anhydride (e.g., 48.65 g, 476.5 mmol)
 - Anhydrous sodium acetate (e.g., 0.36 g) or Iodine (catalytic amount)
 - Ice-water bath
 - Ethanol (95%) for recrystallization
- Procedure:
 - Suspend D-lactose monohydrate in acetic anhydride in a round-bottom flask.
 - Add the catalyst (anhydrous sodium acetate or iodine).
 - Heat the mixture with stirring. For sodium acetate, heat at 100 °C for 2 hours.[\[4\]](#) For iodine, the reaction is often faster.
 - After the reaction is complete (monitored by TLC), pour the mixture into a large volume of ice-water with vigorous stirring to precipitate the product.
 - Collect the white solid by vacuum filtration and wash thoroughly with cold water.
 - Purify the crude **lactose octaacetate** by recrystallization from hot 95% ethanol.
 - Dry the purified crystals under vacuum.
- Expected Yield: ~85%[\[4\]](#)

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of **lactose octaacetate**, significantly reducing reaction times.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Microwave-Assisted Synthesis of **Lactose Octaacetate**[\[5\]](#)[\[6\]](#)

- Materials:
 - D-(+)-Lactose monohydrate (e.g., 10.0 g, 0.029 mol)
 - Acetic anhydride (e.g., 30 cm³, 0.27 mol)
 - Anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol)
 - Microwave reactor
 - Ice-water bath
 - Ethanol (95%) for recrystallization
- Procedure:
 - In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
 - Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[\[6\]](#)
 - After irradiation, carefully pour the hot mixture into 200 cm³ of ice-water and stir.
 - Allow the mixture to stand at 4 °C for 12 hours to ensure complete precipitation.[\[5\]](#)
 - Filter the white precipitate under vacuum and wash with distilled water.
 - Recrystallize the crude product from 95% ethanol and dry in a vacuum oven.
- Expected Yield: 74-90%[\[5\]](#)[\[6\]](#)



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Caption: General workflow for the synthesis of **lactose octaacetate**.

Applications as a Synthetic Intermediate

The utility of **lactose octaacetate** lies in its ability to act as a versatile precursor for a variety of glycosylation reactions. The anomeric acetate can be selectively activated or replaced to form glycosyl donors, which can then be coupled with various acceptors.

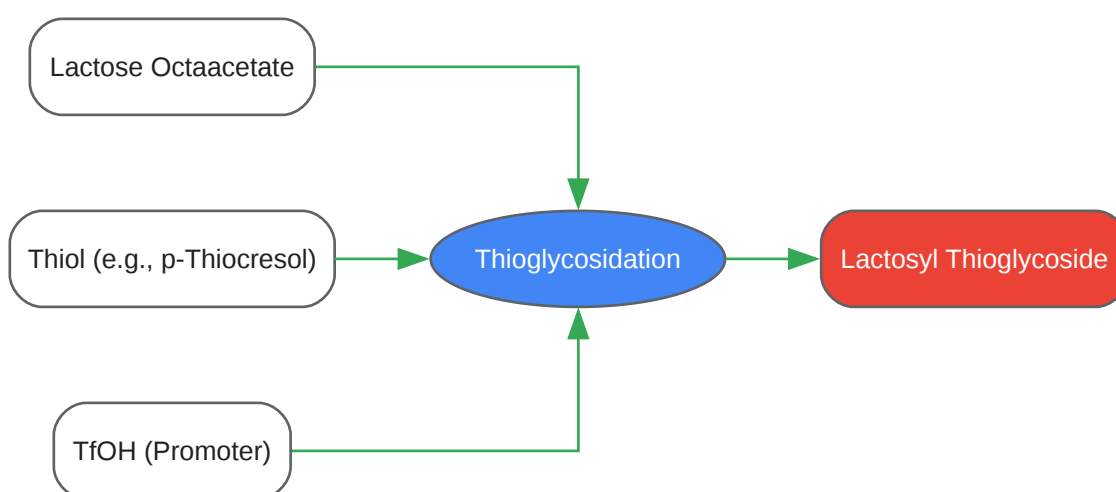
Synthesis of Thioglycosides

Thioglycosides are valuable intermediates in oligosaccharide synthesis due to their stability and tunable reactivity as glycosyl donors.

Experimental Protocol: Synthesis of Tolythio Lactoside[7]

- Materials:
 - **Lactose octaacetate** (1.0 equiv)
 - p-Thiocresol (2.0 equiv)
 - Triflic acid (TfOH) (1.0 equiv)

- Dichloromethane (DCM), anhydrous
- Procedure:
 - Dissolve **lactose octaacetate** and p-thiocresol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to the desired reaction temperature (e.g., room temperature).
 - Add triflic acid dropwise to the stirred solution.
 - Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).
 - Quench the reaction by adding a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution).
 - Dilute the mixture with DCM and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by column chromatography on silica gel.
- Expected Yield: 80% ($\alpha/\beta = 1/10.0$)[7]



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Caption: Synthesis of a lactosyl thioglycoside from **lactose octaacetate**.

Chemoenzymatic Synthesis of Sialylated Oligosaccharides

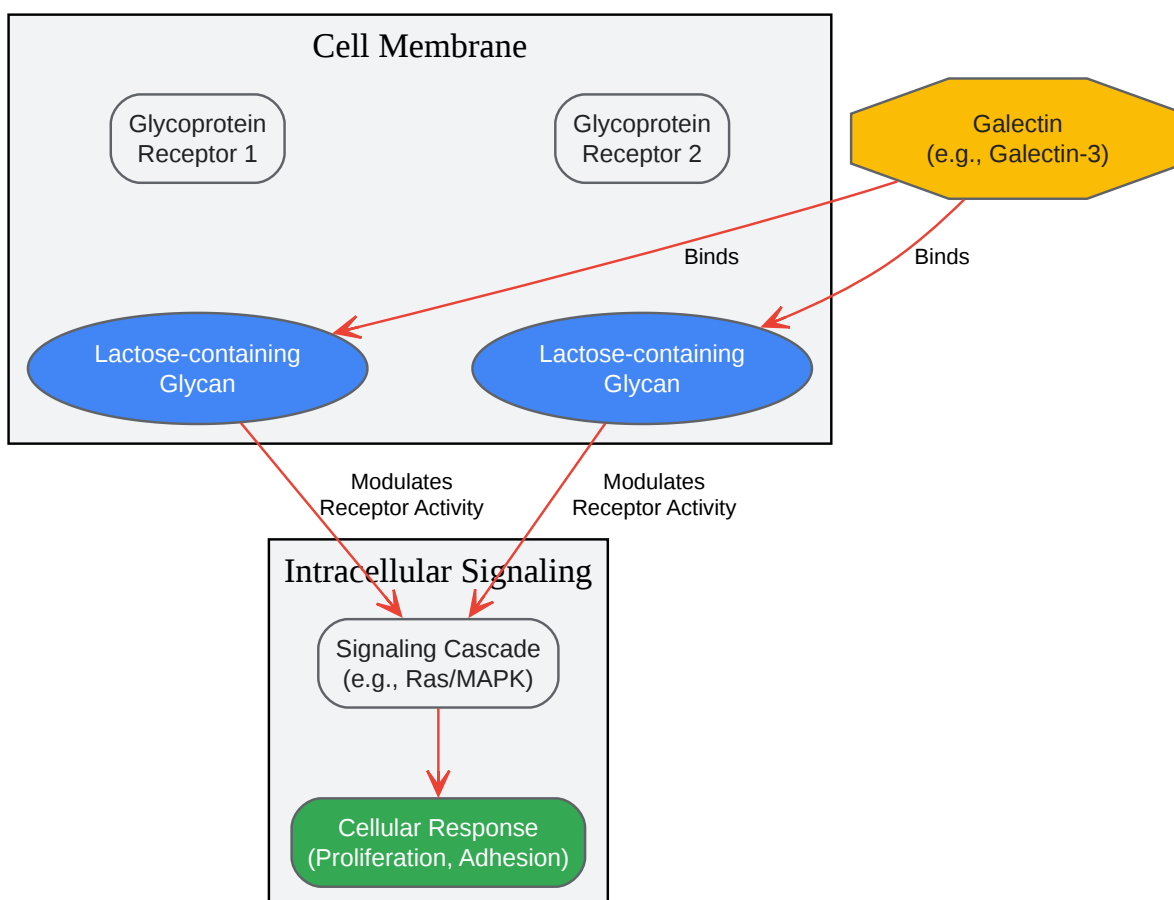
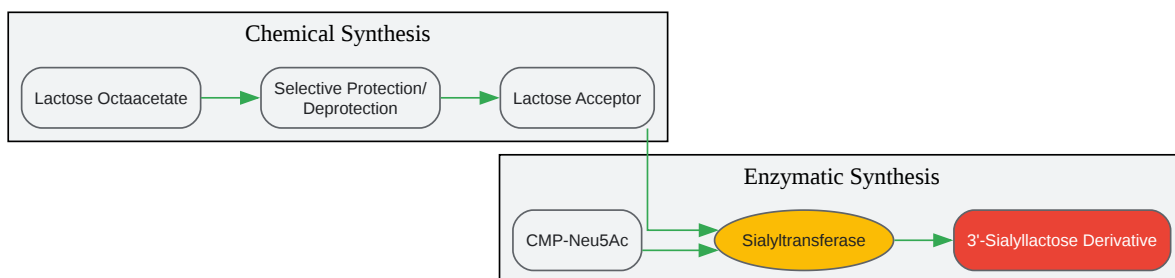
Lactose octaacetate can be a precursor for the synthesis of complex oligosaccharides, such as sialyllactose, which are important components of human milk. Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions.

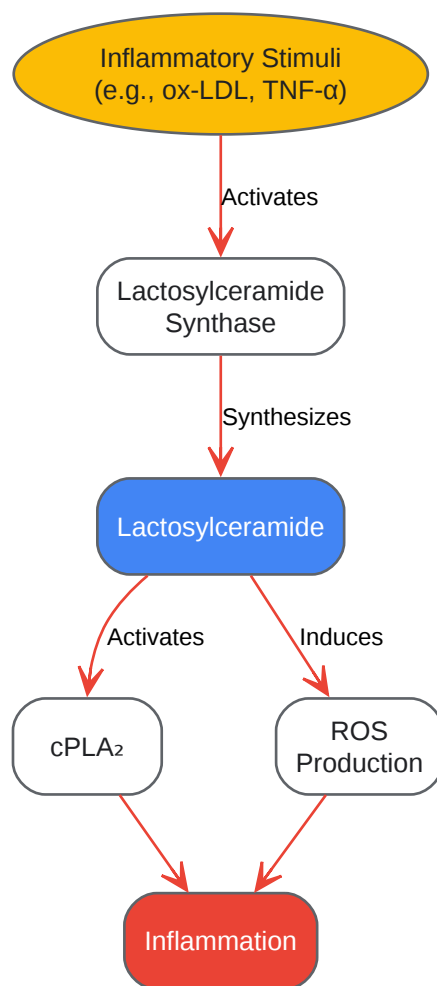
Experimental Protocol: Chemoenzymatic Synthesis of 3'-Sialyllactose (Conceptual Workflow)

This protocol outlines a general strategy. Specific conditions would need to be optimized based on the chosen enzymes and substrates.

- Step 1: Chemical Synthesis of a Lactose Acceptor
 - Start with **lactose octaacetate** and perform a series of protection and deprotection steps to selectively expose the 3'-hydroxyl group of the galactose residue. This often involves the formation of a lactosyl donor, glycosylation with an acceptor that can be selectively deprotected, and subsequent manipulations.
 - The final step of this chemical phase is the global deprotection of all protecting groups except the one that will be the aglycone in the final product, yielding a lactose-containing acceptor.
- Step 2: Enzymatic Sialylation^[8]
 - Prepare a buffered solution containing the lactose acceptor.
 - Add CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated sialic acid donor. This can also be generated in situ using a CMP-sialic acid synthetase.^[8]
 - Introduce the appropriate sialyltransferase (e.g., *Pasteurella multocida* sialyltransferase, PmST1) to catalyze the transfer of sialic acid to the 3'-position of the lactose acceptor.^[8]
 - Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).
 - Monitor the reaction progress by HPLC or TLC.

- Purify the resulting 3'-sialyllactose derivative using size-exclusion chromatography or other suitable methods.





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- To cite this document: BenchChem. [lactose octaacetate as an important intermediate in synthetic carbohydrate chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139797#lactose-octaacetate-as-an-important-intermediate-in-synthetic-carbohydrate-chemistry]

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